
Dinaciclib
説明
Dinaciclib (SCH-727965) is an experimental drug that inhibits cyclin-dependent kinases (CDKs) . It is being evaluated in clinical trials for various cancer indications . This compound is being developed by Merck & Co. and was granted orphan drug status by the FDA in 2011 .
Molecular Structure Analysis
This compound belongs to the class of organic compounds known as pyrazolo [1,5-a]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .Chemical Reactions Analysis
This compound has been shown to significantly suppress cell proliferation, induce caspase 3/7 levels and apoptotic activity in patient-derived xenograft cells (PDXC) and CCA cell lines . It also suppressed the expression of its molecular targets CDK2/5/9, and anti-apoptotic BCL-XL and BCL2 proteins .Physical And Chemical Properties Analysis
This compound has a molecular weight of 396.49 . It is recommended to be stored at -20°C or -80°C in solvent .科学的研究の応用
Dinaciclib as a Potent Cancer Treatment Option : this compound is a potent inhibitor of CDK1, 2, 5, and 9, and is being developed for cancer treatment. It is effective in blocking cell cycle progression and inducing apoptosis in tumor cells. The sensitivity of tumors to this compound can be linked to the MCL1-to-BCL-xL mRNA ratio or MCL1 amplification in solid tumor models (Booher et al., 2014).
Clinical Activity in Chronic Lymphocytic Leukemia (CLL) : this compound has shown significant clinical activity in relapsed and refractory CLL, including patients with high-risk del(17)(p13.1) disease. It demonstrates potential in CLL treatment, even in patients who have undergone multiple prior therapies (Flynn et al., 2015).
Comparison with Erlotinib in Non-Small Cell Lung Cancer (NSCLC) : A study comparing this compound with erlotinib in NSCLC patients showed that this compound, when administered intravenously, was well tolerated but did not exhibit significant activity as monotherapy in previously treated NSCLC (Stephenson et al., 2014).
Safety and Bioactivity in Advanced Malignancies : A dose-escalation study indicated that this compound is generally safe and well-tolerated, showing initial bioactivity and observed disease stabilization, supporting its further evaluation in advanced solid malignancies (Nemunaitis et al., 2013).
Inhibition of Pro-Survival Signaling in CLL : this compound targets multiple pro-survival signaling pathways in CLL, inducing apoptosis and enhancing sensitivity to other drugs like ibrutinib and the BCL2 inhibitor ABT-199. This provides a mechanistic explanation for its potent induction of apoptosis (Chen et al., 2016).
Combination with Rituximab in CLL : A phase I study showed that this compound in combination with rituximab was well-tolerated and revealed encouraging clinical activity in relapsed/refractory CLL patients (Fabre et al., 2014).
Potential in Thyroid Cancer Treatment : this compound inhibited thyroid cancer proliferation both in vitro and in vivo, supporting its potential as a drug for further clinical trials in the treatment of patients with refractory thyroid cancer (Lin et al., 2017).
Interaction with ABC Transporters : this compound was found to be a substrate of human ABCB1 and ABCG2 transporters and an inhibitor of ABCC1, suggesting that ABC transporters can substantially affect its transport across cellular membranes, leading to potential drug-drug interactions (Číhalová et al., 2015).
Enhancing Anti-PD1–Mediated Tumor Suppression : this compound, combined with anti-PD1 antibody, induced immunogenic cell death (ICD) in tumor cells, converting the tumor cell into an endogenous vaccine and boosting the effects of anti-PD1 (Hossain et al., 2018).
Breast Cancer Treatment : this compound has shown promise in preclinical studies for the treatment of breast cancer, with an emphasis on further identifying potential biomarkers of efficacy and exploring combination therapies (Criscitiello et al., 2014).
作用機序
Target of Action
Dinaciclib is a small molecule multi-cyclin-dependent kinase (CDK) inhibitor . It primarily targets CDK2, CDK5, and CDK9 . These CDKs play crucial roles in regulating cell cycle progression and transcriptional processes, making them attractive therapeutic targets for cancer .
Mode of Action
This compound interacts with its primary targets (CDK2, CDK5, and CDK9) by suppressing their activity . This suppression leads to a decrease in the phosphorylation of the retinoblastoma (Rb) tumor suppressor protein, which is a key regulator of cell cycle progression . Additionally, this compound has been shown to interact with the acetyl-lysine recognition site of bromodomains .
Biochemical Pathways
This compound affects multiple biochemical pathways. It inhibits the canonical/β-catenin dependent Wnt signaling pathway, a known resistance mechanism to bromo- and extra-terminal domain (BET) inhibitors in acute myeloid leukemia (AML) . This compound suppresses Wnt signaling at multiple levels, including downregulation of β-catenin, the Wnt co-receptor LRP6, as well as many Wnt pathway components and targets .
Result of Action
This compound has been shown to significantly suppress cell proliferation and induce apoptotic activity in various cell lines . It achieves this by suppressing the expression of its molecular targets (CDK2/5/9) and anti-apoptotic proteins BCL-XL and BCL2 . In addition, this compound has been shown to induce caspase 3/7 activity, which plays a crucial role in the execution-phase of cell apoptosis .
Safety and Hazards
将来の方向性
Dinaciclib is currently being evaluated in clinical trials for various cancer indications . It has shown promising results in early phase clinical trials for additional breast cancer subtypes and non-breast malignancies . Further clinical-translational research is needed to advance patient selection and combinatorial treatment strategies with this compound in breast cancer and other malignancies .
特性
IUPAC Name |
2-[(2S)-1-[3-ethyl-7-[(1-oxidopyridin-1-ium-3-yl)methylamino]pyrazolo[1,5-a]pyrimidin-5-yl]piperidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-2-17-14-23-27-19(22-13-16-6-5-9-25(29)15-16)12-20(24-21(17)27)26-10-4-3-7-18(26)8-11-28/h5-6,9,12,14-15,18,22,28H,2-4,7-8,10-11,13H2,1H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMQWRZWLQKKBJ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCCC4CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCC[C@H]4CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
779353-01-4 | |
| Record name | Dinaciclib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=779353-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinaciclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12021 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (S)-3-((3-ethyl-5-(2-(2-hydroxyethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7-ylamino)methyl)pyridine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DINACICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V8ECV0NBQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1,3-Benzoxazol-2-yl)-5-[1-(4-piperidyl)pyrazol-4-yl]pyridin-2-amine](/img/structure/B612024.png)
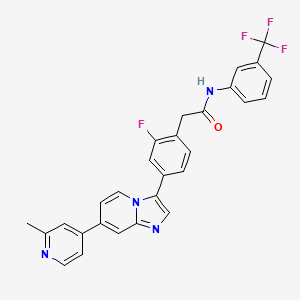
![N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B612026.png)
![(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide](/img/structure/B612027.png)
![(1r,4r)-4-(2-(butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B612028.png)
![Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B612030.png)
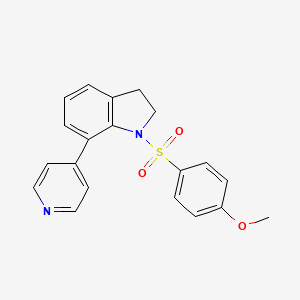

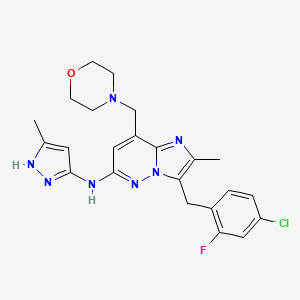
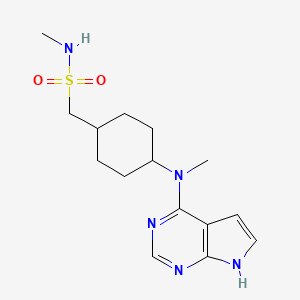

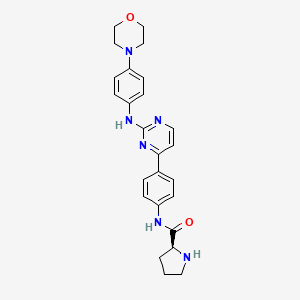
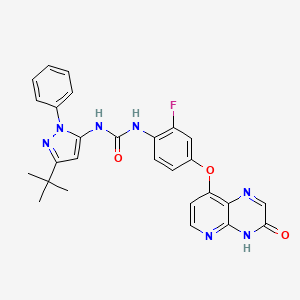
![1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-(3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yloxy)phenyl)urea](/img/structure/B612043.png)